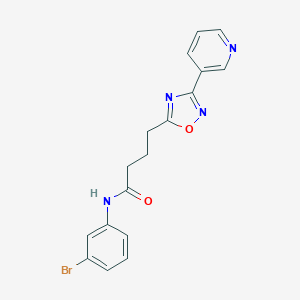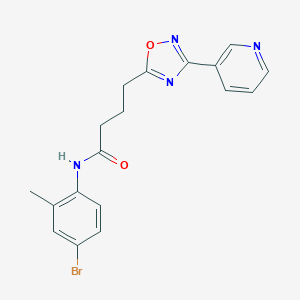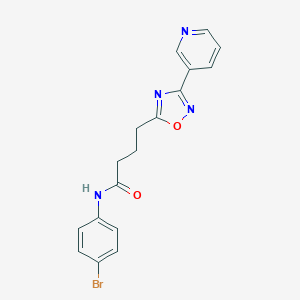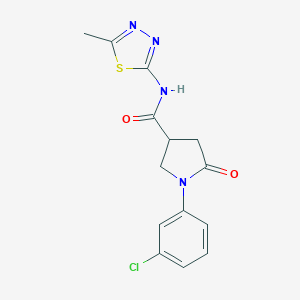
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as CDOB, is a psychoactive drug that belongs to the phenethylamine and benzamide classes. CDOB is a potent agonist for the 5-HT2A receptor, which is a subtype of serotonin receptor. The drug has been synthesized and studied for its potential use in scientific research.
作用機序
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide acts as a potent agonist for the 5-HT2A receptor, which is a subtype of serotonin receptor. The drug binds to the receptor and activates it, leading to a cascade of biochemical and physiological effects. The activation of the 5-HT2A receptor is thought to be responsible for the psychedelic effects of drugs like LSD and psilocybin.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a range of biochemical and physiological effects. The drug has been shown to increase levels of serotonin and dopamine in the brain, leading to changes in mood, perception, and cognition. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate.
実験室実験の利点と制限
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages as a research tool. The drug is highly potent and selective for the 5-HT2A receptor, making it a useful tool for studying the receptor and its effects. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is also relatively stable and easy to synthesize, making it a cost-effective option for researchers.
However, there are also several limitations to using N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in lab experiments. The drug has a short half-life, which means that its effects are relatively short-lived. This can make it difficult to study the long-term effects of the drug. Additionally, N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a psychoactive drug, which means that it can cause changes in behavior and perception that may interfere with experimental results.
将来の方向性
There are several future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One area of interest is the potential therapeutic applications of the drug. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have antidepressant and anxiolytic effects in animal models, suggesting that it may have potential as a treatment for mood disorders.
Another area of interest is the development of new drugs that target the 5-HT2A receptor. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been used as a starting point for the development of new drugs that are more selective and potent than the original compound.
Conclusion:
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, or N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, is a psychoactive drug that has been synthesized and studied for its potential use in scientific research. The drug acts as a potent agonist for the 5-HT2A receptor and has been used to study the receptor and its effects on the brain. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has several advantages as a research tool, but also has limitations that must be taken into account. There are several future directions for research involving N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, including its potential therapeutic applications and the development of new drugs that target the 5-HT2A receptor.
合成法
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through a multi-step process involving the reaction of several chemicals. The synthesis process involves the reaction of 2,5-dimethoxyphenethylamine with 4-chlorobutyryl chloride to produce 4-chloro-2,5-dimethoxyphenylbutanoyl chloride. This product is then reacted with 3-phenyl-1,2,4-oxadiazole to form the final product, N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. The drug has been used to study the 5-HT2A receptor and its role in various physiological and behavioral processes. N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been used to study the effects of serotonin on the brain and its potential therapeutic applications.
特性
製品名 |
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
|---|---|
分子式 |
C20H20ClN3O4 |
分子量 |
401.8 g/mol |
IUPAC名 |
N-(4-chloro-2,5-dimethoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C20H20ClN3O4/c1-26-16-12-15(17(27-2)11-14(16)21)22-18(25)9-6-10-19-23-20(24-28-19)13-7-4-3-5-8-13/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,22,25) |
InChIキー |
QOIJIQMJHLPQIH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)OC)Cl |
正規SMILES |
COC1=CC(=C(C=C1NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylcarbonyl)phenyl]butanamide](/img/structure/B277424.png)

![1-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277428.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277430.png)
![2-{3-[hydroxy(oxido)amino]-1H-1,2,4-triazol-1-yl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277434.png)

![N-(5-bromo-2-pyridinyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277438.png)
![1-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-3,3-dimethyl-2-butanone](/img/structure/B277439.png)
![2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B277440.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B277442.png)
![3-[(3-Methylbenzyl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B277444.png)